Cas no 287100-73-6 (D-Glucitol-2-¹³C)
D-Glucitol-2-¹³C Chemical and Physical Properties
Names and Identifiers
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- D-[2-13C]glucitol
- D-Glucitol-2-13C
- D-Glucitol-2-¹³C
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- Inchi: 1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1
- InChI Key: FBPFZTCFMRRESA-ZRXDASGMSA-N
- SMILES: O[C@H]([13C@@H](CO)O)[C@@H]([C@@H](CO)O)O
Experimental Properties
- Melting Point: 98-100 °C(lit.)
D-Glucitol-2-¹³C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G415804-25mg |
D-Glucitol-2-¹³C |
287100-73-6 | 25mg |
$ 800.00 | 2023-09-07 | ||
| TRC | G415804-250mg |
D-Glucitol-2-13C |
287100-73-6 | 250mg |
$ 1590.00 | 2022-06-04 | ||
| TRC | G415804-50mg |
D-Glucitol-2-¹³C |
287100-73-6 | 50mg |
$1034.00 | 2023-05-18 | ||
| Omicron Biochemicals | ALD-016-0.25g |
D-[2-13C]glucitol |
287100-73-6 | 0.25g |
$250 | 2025-08-06 | ||
| Omicron Biochemicals | ALD-016-0.50g |
D-[2-13C]glucitol |
287100-73-6 | 0.50g |
$410 | 2025-08-06 | ||
| Omicron Biochemicals | ALD-016-1.0g |
D-[2-13C]glucitol |
287100-73-6 | 1.0g |
$700 | 2025-08-06 | ||
| 1PlusChem | 1P00C2T7-1mg |
D-Glucitol-2-13C |
287100-73-6 | 98% | 1mg |
$91.00 | 2024-05-06 | |
| 1PlusChem | 1P00C2T7-5mg |
D-Glucitol-2-13C |
287100-73-6 | 98% | 5mg |
$147.00 | 2024-05-06 | |
| 1PlusChem | 1P00C2T7-10mg |
D-Glucitol-2-13C |
287100-73-6 | 98% | 10mg |
$213.00 | 2024-05-06 | |
| Omicron Biochemicals | ALD-016-1g |
D-[2-13C]glucitol |
287100-73-6 | 1g |
$630 | 2024-03-19 |
D-Glucitol-2-¹³C Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on D-Glucitol-2-¹³C
D-Glucitol-2-¹³C: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
The compound with the CAS number 287100-73-6, known as D-Glucitol-2-¹³C, represents a significant advancement in the field of isotope-labeled biomolecules. This deuterated derivative of glucose has garnered considerable attention due to its unique properties and applications in both academic research and pharmaceutical development. The incorporation of the stable isotope carbon-13 (¹³C) at the second carbon position provides a valuable tool for metabolic studies, molecular imaging, and drug metabolism research.
In recent years, the demand for high-purity labeled compounds has surged, particularly in the realm of metabolic flux analysis and tracer studies. D-Glucitol-2-¹³C serves as an excellent substrate for understanding glucose metabolism pathways, offering researchers a means to trace the fate of glucose derivatives in biological systems. Its stability and isotopic purity make it an ideal candidate for NMR (Nuclear Magnetic Resonance) spectroscopy, a technique widely employed in elucidating metabolic pathways and enzyme kinetics.
The pharmaceutical industry has also recognized the potential of D-Glucitol-2-¹³C in drug development. By incorporating ¹³C-labeled compounds into drug candidates, researchers can gain insights into how a drug is metabolized within the body. This information is crucial for optimizing drug efficacy and minimizing side effects. Furthermore, the use of labeled compounds can aid in the development of more accurate pharmacokinetic models, which are essential for predicting drug behavior in different populations.
One of the most compelling applications of D-Glucitol-2-¹³C is in the field of cancer research. Glucose metabolism is often altered in tumor cells, making it a promising target for therapeutic intervention. Studies have shown that tumors exhibit increased glycolysis, a process known as the Warburg effect. By using D-Glucitol-2-¹³C as a tracer, researchers can visualize and quantify glucose uptake by tumors, providing a non-invasive method for monitoring disease progression and response to treatment.
The synthesis of D-Glucitol-2-¹³C presents unique challenges due to its specific isotopic labeling requirements. Advanced chemical techniques, such as catalytic hydrogenation and isotopic exchange reactions, are employed to achieve high yields and purity. These methods ensure that the compound meets the stringent standards required for scientific and medical applications. The growing interest in this compound has spurred innovation in synthetic methodologies, leading to more efficient and scalable production processes.
Another area where D-Glucitol-2-¹³C has made significant contributions is in diabetes research. Understanding how glucose is processed by the body is essential for developing effective treatments for this chronic condition. By studying how labeled glucose derivatives are metabolized, researchers can identify key enzymes and pathways involved in glucose homeostasis. This knowledge can lead to the discovery of new therapeutic targets and improved treatment strategies.
The use of stable isotopes like ¹³C offers several advantages over radioactive tracers. Isotopically labeled compounds are non-radioactive, eliminating concerns about radiation exposure during experiments or clinical use. Additionally, they can be detected using non-destructive techniques such as NMR spectroscopy, allowing for repeated measurements without altering the sample. These benefits make D-Glucitol-2-¹³C a versatile tool for both basic research and clinical applications.
In conclusion, D-Glucitol-2-¹³C (CAS no. 287100-73-6) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique isotopic labeling provides valuable insights into metabolic processes, drug metabolism, and disease mechanisms. As research continues to evolve, the utility of this compound is expected to expand further, driving innovation across multiple scientific disciplines.